Sodium 4-methylpyridine-3-sulfinate
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Overview
Description
Sodium 4-methylpyridine-3-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly notable for its applications in organic synthesis and its role as a sulfonylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-methylpyridine-3-sulfinate, typically involves the reaction of the corresponding sulfinic acid with a sodium base. The reaction is usually carried out in an aqueous medium at room temperature. For instance, 4-methylpyridine-3-sulfinic acid can be neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar neutralization processes. The scalability of these reactions makes them suitable for industrial applications, where the compound can be produced in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides and other derivatives
Scientific Research Applications
Sodium 4-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the study of sulfur-containing biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This reactivity is facilitated by the presence of the sulfinate group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-methylpyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sodium sulfinates. This uniqueness makes it particularly useful in specific synthetic applications where the electronic effects of the pyridine ring are advantageous .
Properties
Molecular Formula |
C6H6NNaO2S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;4-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-4-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
KZKMCDMFGNASRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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